Pixantrone Pixantrone Pixantrone is a member of isoquinolines.
Pixantrone is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II. It is similar in structure to anthracyclines such as mitoxantrone, but exerts fewer toxic effects on cardiac tissue. [2] The lower cardio-toxic effects of pixantrone may be explained, in part, by its redox inactivity [3]. Pixantrone does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines. It also inhibits doxorubicinol formation in human myocardium. [3] As a result, it is believed to be less cardiotoxic while still exerting efficacy. Pixantrone was designed to treat relapsed or refractory aggressive non-Hodgkin's lymphoma(NHL) in patients who have failed two prior lines of therapy. [2] For patients suffering from NHL, first line therapies consist of anthracycline containing multi-drug treatments which unfortunately are known to cause irreversible myocardial tissue damage. Patients refractory to treatment, or those who relapse, are discouraged from further anthracycline use due to cumulative cardiotoxicity. Pixantrone dimaleate, administered intravenously, was designed by Cell Therapeutics Incorporated as an alternative second line therapy in refractory or relapsed NHL. It is currently being tested in Phase III trials. [2] Although pixantrone has not yet received FDA approval in the United States, it has been granted conditional marketing approval by the European Union. Conditional approval was granted by the European Medicines Agency after a phase III EXTEND trial of patients with NHL showed that pixantrone was tolerable and that it resulted in significantly higher complete response rate and progression free survival in comparison to other single chemotherapy agents. However, it is notable that the EXTEND trial was stopped early, leaving the statistical significance of the results in question. Based on this uncertainty, in 2009, the FDA ultimately rejected Cell Therapeutic's initial application for accelerated approval for pixantrone use in relapsed or refractory NHL. Another phase III trial, PIX-R, is now ongoing to clarify pixantrones place in therapy. It will compare pixantrone efficacy to that of gemcitabine. [2]
Pixantrone is a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.
Brand Name: Vulcanchem
CAS No.: 144510-96-3
VCID: VC0002983
InChI: InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
SMILES: C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
Molecular Formula: C17H19N5O2
Molecular Weight: 325.4 g/mol

Pixantrone

CAS No.: 144510-96-3

Cat. No.: VC0002983

Molecular Formula: C17H19N5O2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Pixantrone - 144510-96-3

CAS No. 144510-96-3
Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
IUPAC Name 6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione
Standard InChI InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
Standard InChI Key PEZPMAYDXJQYRV-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
Canonical SMILES C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN

Chemical Structure and Mechanism of Action

Structural Characteristics

Pixantrone (C₁₇H₁₉N₅O₂; molecular weight 325.37 g/mol) is a benzo[g]isoquinoline-5,10-dione derivative characterized by a planar tricyclic core with two aminoethyl side chains . Unlike anthracyclines such as doxorubicin, pixantrone lacks the hydroxyl group at position 9, which is critical for iron binding and reactive oxygen species (ROS) generation . This structural modification reduces its redox activity, a key factor in its improved cardiac tolerability .

Mechanism of Antitumor Activity

Pixantrone exerts its cytotoxic effects through dual mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: The planar structure enables intercalation between DNA base pairs, stabilizing topoisomerase II-DNA complexes and inducing double-strand breaks .

  • Covalent DNA Adduct Formation: Pixantrone forms stable adducts with guanine residues via formaldehyde-mediated crosslinking, a process distinct from anthracyclines .

Preclinical studies indicate that pixantrone’s potency correlates weakly with topoisomerase II inhibition, suggesting adduct formation dominates its mechanism in vivo .

Pharmacological Profile and Cardiotoxicity Mitigation

Reduced Cardiotoxicity

Anthracycline-induced cardiotoxicity arises from ROS generation and iron-mediated oxidative stress. Pixantrone’s aza-anthracenedione structure minimizes these effects by:

  • Inhibiting Doxorubicinol Formation: Pixantrone blocks the conversion of doxorubicin to its cardiotoxic metabolite, doxorubicinol, in cardiac tissue .

  • Avoiding Iron Chelation: The absence of hydroxyl groups prevents iron binding, reducing ROS production .

In a comparative study, pixantrone-treated patients exhibited a median left ventricular ejection fraction (LVEF) decline of 4%, versus 13–20% with doxorubicin .

Pharmacokinetics

  • Distribution: Rapid plasma clearance (T₁/₂ = 12–18 hours) with extensive tissue binding .

  • Metabolism: Hepatic via cytochrome P450 isoforms, primarily CYP3A4 .

  • Excretion: Renal (60%) and fecal (30%) .

Clinical Efficacy in Relapsed/Refractory NHL

PIX301 Phase III Trial

The pivotal PIX301 trial (N=140) compared pixantrone monotherapy (85 mg/m² days 1,8,15 q28) to investigator’s choice (gemcitabine, oxaliplatin, etoposide) in patients with ≥2 prior therapies .

EndpointPixantrone (n=70)Comparator (n=70)P-value
CR/CRu20%5.7%0.021
ORR37.1%14.3%0.003
Median PFS (mos)5.32.60.005

Subgroup analyses confirmed efficacy in rituximab-pretreated patients (ORR 45% vs. 11.1%) .

Real-World Evidence

A Spanish-Italian cohort (N=38) reported median PFS of 2.8 months and OS of 4.0 months, with 29% achieving objective responses . Patients receiving ≥2 cycles had improved outcomes (ORR 36.8%), underscoring the importance of treatment adherence .

Synthesis and Pharmaceutical Development

Synthetic Pathway

Pixantrone dimaleate is synthesized via:

  • Friedel-Crafts Acylation: Pyridine-3,4-dicarboxylic anhydride reacts with 1,4-difluorobenzene using AlCl₃ catalysis .

  • Cyclization: Fuming H₂SO₄ mediates cyclization to form the tricyclic core .

  • Amination: Ethylenediamine addition followed by maleic acid salt formation .

The process yields >99% purity, suitable for clinical use .

Regulatory Status and Future Directions

Approval Landscape

Pixantrone is EMA-approved for third-line DLBCL but lacks FDA approval due to insufficient confirmatory data . The PIX-R trial (NCT01259556) evaluating pixantrone-rituximab vs. gemcitabine-rituximab may support resubmission .

Emerging Combinations

Ongoing studies investigate pixantrone with:

  • BTK Inhibitors: Synergistic effects in MYC-altered lymphomas .

  • PD-1 Blockers: Enhanced immunogenic cell death .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator